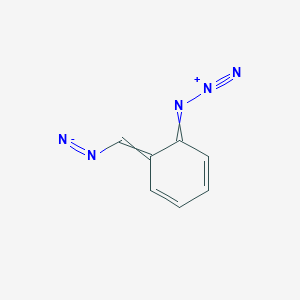
Difluoromethanesulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethanesulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. It is characterized by the presence of a difluoromethanesulfonyl group attached to an azide functional group. This compound is known for its reactivity and is used as a reagent in various organic synthesis processes.
Méthodes De Préparation
Difluoromethanesulfonyl azide can be synthesized through several methods. One common synthetic route involves the reaction of difluoromethanesulfonyl chloride with sodium azide. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled conditions to avoid the formation of explosive by-products . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Difluoromethanesulfonyl azide undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions are typically amines or triazoles, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Difluoromethanesulfonyl azide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of difluoromethanesulfonyl azide involves its ability to act as a bifunctional reagent. It can concurrently incorporate both difluoromethyl and azide groups into a substrate. This dual functionality allows it to participate in a variety of chemical transformations, including azidotrifluoromethylation of alkenes . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the reaction conditions.
Comparaison Avec Des Composés Similaires
Difluoromethanesulfonyl azide can be compared with other sulfonyl azides such as trifluoromethanesulfonyl azide and tosyl azide. While all these compounds share the sulfonyl azide functional group, this compound is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties . This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl azides may not be as effective.
Similar compounds include:
Trifluoromethanesulfonyl azide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Tosyl azide: Commonly used in the synthesis of azides and triazoles.
Diphenylphosphoryl azide: Used in the synthesis of amines and other nitrogen-containing compounds.
Propriétés
Numéro CAS |
328395-49-9 |
|---|---|
Formule moléculaire |
CHF2N3O2S |
Poids moléculaire |
157.10 g/mol |
Nom IUPAC |
N-diazo-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/CHF2N3O2S/c2-1(3)9(7,8)6-5-4/h1H |
Clé InChI |
FCWBCHXREWUROG-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
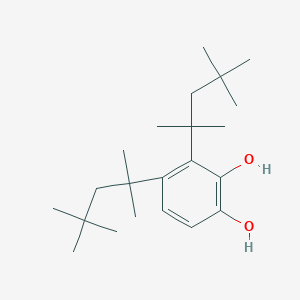
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
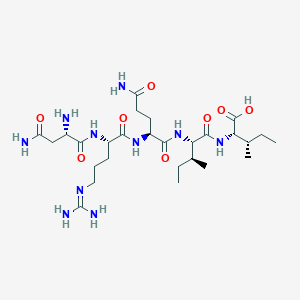

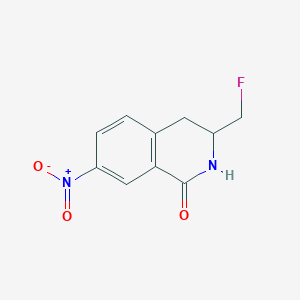
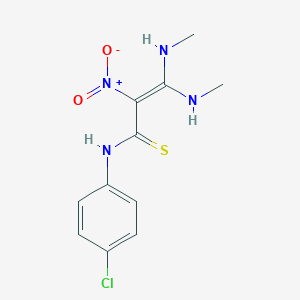
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

